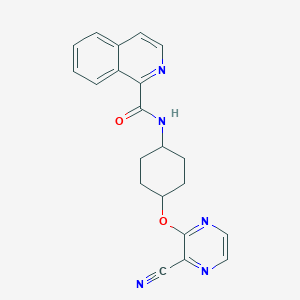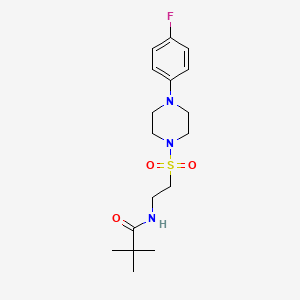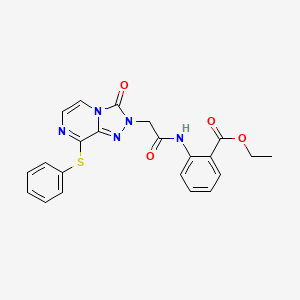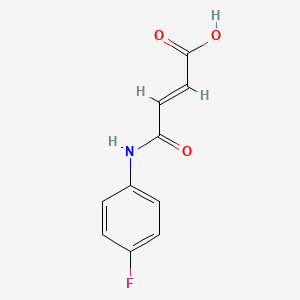
7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione, also known as BCEP, is a chemical compound that has gained attention due to its potential applications in scientific research. BCEP belongs to the class of purine analogs, which are compounds that are structurally similar to the purine nucleotides that are present in DNA and RNA. BCEP has been identified as a potent inhibitor of certain enzymes that are involved in DNA replication and repair, making it a promising candidate for the development of new cancer treatments.
作用機序
The mechanism of action of 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves its binding to the active site of the target enzymes, thereby inhibiting their activity. 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione has been shown to bind to the active site of DNA polymerase with high affinity, and to inhibit its activity by preventing the incorporation of nucleotides into the growing DNA chain. Similarly, 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione has been shown to inhibit the activity of ribonucleotide reductase, which is involved in the synthesis of deoxyribonucleotides, and thymidylate synthase, which is involved in the synthesis of thymidine.
Biochemical and Physiological Effects
7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione has been shown to have several biochemical and physiological effects, including inhibition of DNA synthesis, induction of apoptosis, and inhibition of tumor growth. Inhibition of DNA synthesis is a result of the inhibition of DNA polymerase and ribonucleotide reductase, which are both essential for DNA synthesis. Induction of apoptosis is a result of the activation of caspases, which are enzymes that are involved in the programmed cell death pathway. Inhibition of tumor growth is a result of the selective killing of cancer cells by 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione, due to its inhibition of enzymes that are essential for the growth and proliferation of cancer cells.
実験室実験の利点と制限
7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione has several advantages for lab experiments, including its high potency and selectivity for cancer cells, its ability to inhibit multiple enzymes involved in DNA replication and repair, and its potential for use in combination with other cancer treatments. However, 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione also has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo, and its potential for toxicity at high doses.
将来の方向性
There are several future directions for the study of 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties for in vivo use, and the identification of new targets for its inhibition. Additionally, 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione may have potential applications in other fields of research, such as virology and parasitology, due to its ability to inhibit enzymes that are essential for the replication of certain viruses and parasites. Further research is needed to fully explore the potential of 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione in these areas.
合成法
The synthesis of 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves several steps, starting from commercially available starting materials. The first step involves the reaction of 7-benzyl-3-methyl-1,3-dihydro-purine-2,6-dione with thionyl chloride to form the corresponding chloro compound. This is followed by the reaction of the chloro compound with 2-chloroethylthiol in the presence of a base, such as sodium hydride, to form 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione.
科学的研究の応用
7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione has been shown to inhibit the activity of several enzymes that are involved in DNA replication and repair, including DNA polymerase, ribonucleotide reductase, and thymidylate synthase. These enzymes are essential for the growth and proliferation of cancer cells, and their inhibition by 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione can lead to the selective killing of cancer cells.
特性
CAS番号 |
332408-87-4 |
|---|---|
製品名 |
7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione |
分子式 |
C15H15ClN4O2S |
分子量 |
350.82 |
IUPAC名 |
7-benzyl-8-(2-chloroethylsulfanyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H15ClN4O2S/c1-19-12-11(13(21)18-14(19)22)20(15(17-12)23-8-7-16)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,18,21,22) |
InChIキー |
VPIYNFZJOHWAMW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCl)CC3=CC=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2945824.png)


![5-[benzyl(ethyl)sulfamoyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2945827.png)
![(2-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2945829.png)


![2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride](/img/structure/B2945834.png)
![5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane](/img/structure/B2945835.png)

